2-(Chloromethyl)pyridine

Catalog No.
S591893
CAS No.
4377-33-7
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)pyridine

CAS Number

4377-33-7

Product Name

2-(Chloromethyl)pyridine

IUPAC Name

2-(chloromethyl)pyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2

InChI Key

NJWIMFZLESWFIM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCl

Synonyms

2-chloromethylpyridine, 2-chloromethylpyridine hydrochloride, 2-CMP

Canonical SMILES

C1=CC=NC(=C1)CCl

Synthesis of Functional Molecules

  • Precursor for Pyridine Aldoximes

    2-CMP reacts with hydroxylamine to form 2-pyridine aldoximes. This reaction offers a good yield for the desired product and is considered a viable alternative to existing methods. Source: A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES:

  • Modification of Calixarenes

    -Chloromethyl)pyridine hydrochloride (2-CMPH) serves as a reagent in the base-catalyzed alkylation of calixarenes, which are cyclic molecules with potential applications in host-guest chemistry and sensor development. [Source: Functionalization of p-tert-Butylcalix [5] arene by Alkylation with 2-(Chloromethyl) pyridine Hydrochloride]()

Studies on Carcinogenicity

Due to its structural similarity to known carcinogens, 2-CMPH has been investigated for its potential to cause cancer. Studies conducted on rats and mice showed no significant increase in tumors associated with 2-CMPH administration. Source: Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3):

Molecular Structure Analysis

2-CMP possesses a six-membered aromatic ring structure (pyridine) with a chloromethyl group (CH2Cl) attached at the second carbon position. The presence of the aromatic ring offers stability and unique electronic properties, while the chloromethyl group acts as an electrophilic center, readily reacting with nucleophiles. This combination of features makes 2-CMP a valuable building block for organic synthesis [].


Chemical Reactions Analysis

Synthesis:

The synthesis of 2-CMP can be achieved through various methods. One common approach involves the reaction of 2-picoline (2-methylpyridine) with formaldehyde and hydrochloric acid under condensation conditions [].

C6H7N (2-picoline) + CH2O (formaldehyde) + HCl -> C6H6ClN (2-CMP) + H2O

Other Reactions:

2-CMP's primary significance lies in its reactivity with nucleophiles. It undergoes alkylation reactions, forming N-substituted pyridines. For instance, it reacts with amines to generate N-alkylpyridinium salts [].

C6H6ClN (2-CMP) + RNH2 (amine) -> C6H6NR + HCl (N-alkylpyridinium salt)

Decomposition:

Under strong acidic or basic conditions, 2-CMP can decompose, releasing formaldehyde and pyridine.

Physical and Chemical Properties

  • Melting Point: 120-124 °C (lit.) []
  • Appearance: Solid []
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol []
  • Stability: Moderately stable under ambient conditions. Can decompose under strong acidic or basic conditions [].

Mechanism of Action (Not Applicable)

2-CMP itself doesn't possess a specific mechanism of action in biological systems. Its primary function lies in organic synthesis as a precursor for other functional molecules.

2-CMP is a hazardous compound due to the presence of the chloromethyl group. It is classified as a mutagen and suspected carcinogen []. Here are some key safety concerns:

  • Toxicity: Exposure can cause irritation to skin, eyes, and respiratory system. 2-CMP is suspected to be harmful upon ingestion and inhalation [].
  • Carcinogenicity: Studies suggest potential carcinogenic properties [].
  • Flammability: Flammable; ignites readily at high temperatures [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirator when handling 2-CMP.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to proper regulations.

2-(Chloromethyl)pyridine can undergo several chemical transformations, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of substituted pyridines.
  • Formation of Pyridyl Derivatives: It reacts with cyclic amines to yield per-N-(2-pyridylmethyl) substituted products .
  • Coordination Chemistry: The compound can form coordination complexes with transition metals, such as ruthenium, which has been studied for its potential applications in catalysis .

Several methods exist for synthesizing 2-(chloromethyl)pyridine:

  • Reaction with Phosgene: The most common method involves reacting 2-methylpyridine-N-oxide with phosgene in the presence of a solvent (e.g., methylene chloride) and an acid acceptor such as triethylamine. This reaction typically occurs at temperatures between 3° and 25°C .
  • Oxidation Method: Another method includes oxidizing 2-methylpyridine using hydrogen peroxide under acidic conditions to form 2-methylpyridine-N-oxide, which is then treated with thionyl chloride to yield 2-(chloromethyl)pyridine hydrochloride .

2-(Chloromethyl)pyridine finds various applications in:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Coordination Chemistry: Used in synthesizing metal complexes that may have catalytic properties.
  • Research: It is employed in studies exploring nucleophilic substitution reactions and other mechanistic pathways in organic chemistry.

Interaction studies involving 2-(chloromethyl)pyridine primarily focus on its reactivity with different nucleophiles and metal complexes. The compound's ability to coordinate with metals facilitates the exploration of its potential applications in catalysis and materials science. Additionally, its biological interactions are significant for understanding toxicity mechanisms and developing safer derivatives.

Several compounds are structurally or functionally similar to 2-(chloromethyl)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylpyridineC6_6H7_7NA precursor to 2-(chloromethyl)pyridine; less reactive due to absence of chloromethyl group.
3-(Chloromethyl)pyridineC6_6H6_6ClNSimilar reactivity but differs in position of chloromethyl group; used for different synthetic pathways.
4-(Chloromethyl)pyridineC6_6H6_6ClNAlso used as a synthetic intermediate; shows different selectivity in reactions compared to 2-(chloromethyl)pyridine.

The uniqueness of 2-(chloromethyl)pyridine lies in its specific position on the pyridine ring, which influences its reactivity and the types of compounds it can form through nucleophilic substitution reactions. This positional specificity makes it a valuable intermediate in organic synthesis compared to its positional isomers.

XLogP3

1.3

UNII

59YW2EH117

Related CAS

6959-47-3 (hydrochloride)

Other CAS

4377-33-7

Wikipedia

2-chloromethylpyridine

Dates

Modify: 2023-08-15

Explore Compound Types